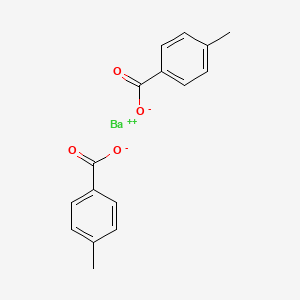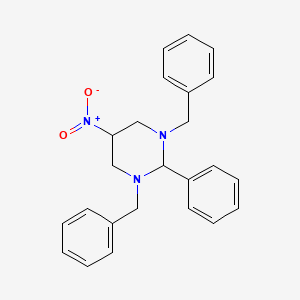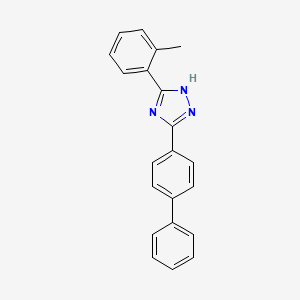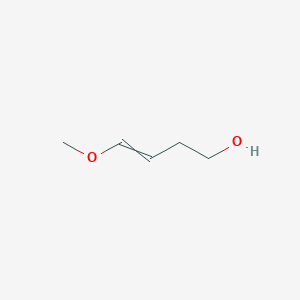
4-Methoxybut-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxybut-3-en-1-ol is an organic compound with the molecular formula C5H10O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound contains both an ether and an alcohol functional group, making it versatile in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxybut-3-en-1-ol can be synthesized through several methods. One common method involves the reaction of 4-methoxy-1-butene with formaldehyde in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, where the formaldehyde adds to the double bond of 4-methoxy-1-butene, followed by protonation to yield the desired product.
Industrial Production Methods
In industrial settings, this compound is typically produced through the catalytic hydrogenation of 4-methoxy-3-buten-2-one. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation reaction reduces the carbon-carbon double bond, resulting in the formation of this compound.
Chemical Reactions Analysis
Types of Reactions
4-Methoxybut-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-methoxybut-3-en-1-al using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Reduction of this compound can yield 4-methoxybutan-1-ol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 4-methoxybut-3-en-1-chloride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 4-Methoxybut-3-en-1-al
Reduction: 4-Methoxybutan-1-ol
Substitution: 4-Methoxybut-3-en-1-chloride
Scientific Research Applications
4-Methoxybut-3-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving ether and alcohol functional groups.
Medicine: this compound is investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used as a solvent and a reagent in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxybut-3-en-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in organic reactions, participating in addition and substitution reactions. Its ether and alcohol functional groups allow it to form hydrogen bonds and interact with other molecules, influencing reaction kinetics and product formation.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-1-butene
- 4-Methoxybutan-1-ol
- 4-Methoxybut-3-en-1-al
Comparison
4-Methoxybut-3-en-1-ol is unique due to the presence of both an ether and an alcohol functional group, which allows it to participate in a wide range of chemical reactions. Compared to 4-Methoxy-1-butene, it has an additional hydroxyl group, making it more reactive in nucleophilic addition and substitution reactions. Compared to 4-Methoxybutan-1-ol, it has a double bond, which provides additional reactivity in oxidation and reduction reactions.
Properties
CAS No. |
67449-98-3 |
|---|---|
Molecular Formula |
C5H10O2 |
Molecular Weight |
102.13 g/mol |
IUPAC Name |
4-methoxybut-3-en-1-ol |
InChI |
InChI=1S/C5H10O2/c1-7-5-3-2-4-6/h3,5-6H,2,4H2,1H3 |
InChI Key |
YDPAERSGZVXTDS-UHFFFAOYSA-N |
Canonical SMILES |
COC=CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


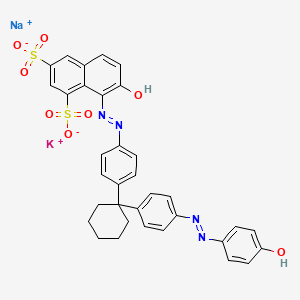

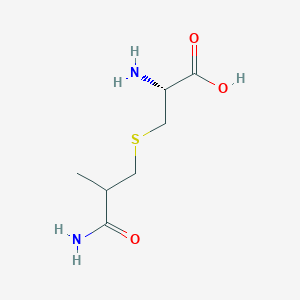

![Carbamic acid, [4-[(4-isocyanatophenyl)methyl]phenyl]-, oxydi-2,1-ethanediyl ester](/img/structure/B14469292.png)
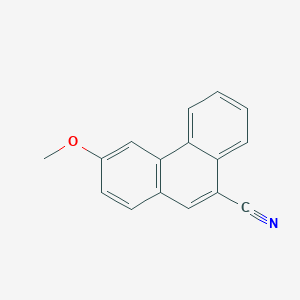
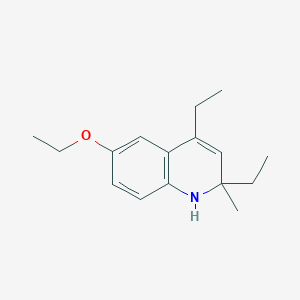
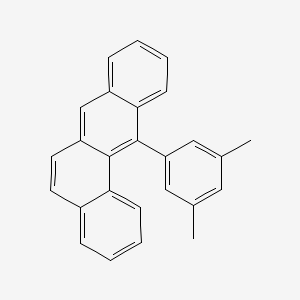
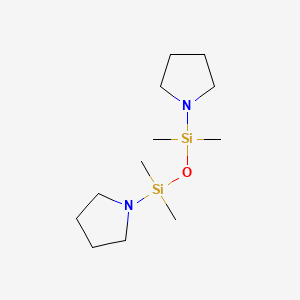
![N,N-Dimethyl-2-(tricyclo[2.2.1.0~2,6~]heptan-1-yl)ethan-1-amine](/img/structure/B14469318.png)
